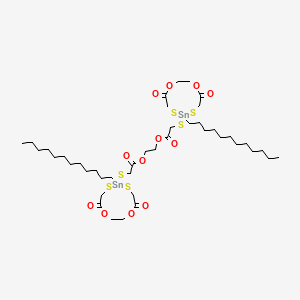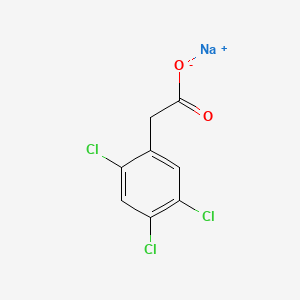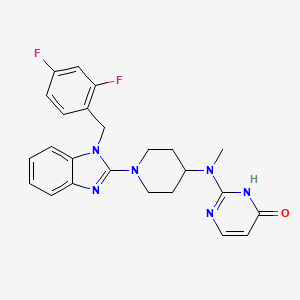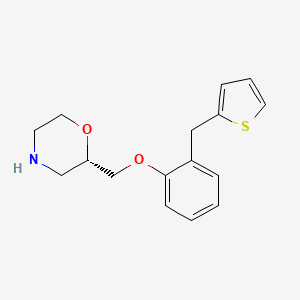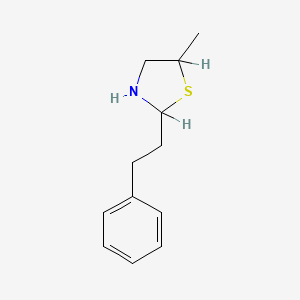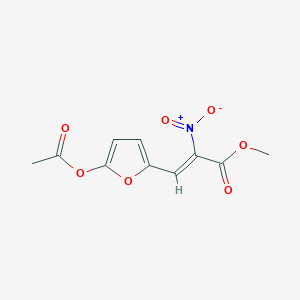
Methyl 3-(5-(acetyloxy)-2-furanyl)-2-nitro-2-propenoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(5-(acetyloxy)-2-furanyl)-2-nitro-2-propenoate is an organic compound that features a furan ring substituted with an acetyloxy group, a nitro group, and a propenoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(5-(acetyloxy)-2-furanyl)-2-nitro-2-propenoate typically involves multi-step organic reactions. One common route includes the nitration of a furan derivative followed by esterification and acetylation reactions. The specific conditions for these reactions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(5-(acetyloxy)-2-furanyl)-2-nitro-2-propenoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The acetyloxy group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while hydrolysis of the ester group can produce a carboxylic acid .
Aplicaciones Científicas De Investigación
Methyl 3-(5-(acetyloxy)-2-furanyl)-2-nitro-2-propenoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity and are studied for potential therapeutic applications.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 3-(5-(acetyloxy)-2-furanyl)-2-nitro-2-propenoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the ester and acetyloxy groups can undergo hydrolysis or substitution. These interactions can modulate biological pathways and affect cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-(5-hydroxy-2-furanyl)-2-nitro-2-propenoate
- Methyl 3-(5-methoxy-2-furanyl)-2-nitro-2-propenoate
- Methyl 3-(5-(acetylamino)-2-furanyl)-2-nitro-2-propenoate
Uniqueness
Methyl 3-(5-(acetyloxy)-2-furanyl)-2-nitro-2-propenoate is unique due to the presence of the acetyloxy group, which can influence its reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different chemical and pharmacological properties .
Propiedades
Número CAS |
73023-87-7 |
|---|---|
Fórmula molecular |
C10H9NO7 |
Peso molecular |
255.18 g/mol |
Nombre IUPAC |
methyl (Z)-3-(5-acetyloxyfuran-2-yl)-2-nitroprop-2-enoate |
InChI |
InChI=1S/C10H9NO7/c1-6(12)17-9-4-3-7(18-9)5-8(11(14)15)10(13)16-2/h3-5H,1-2H3/b8-5- |
Clave InChI |
BLMMROLMYZJMKU-YVMONPNESA-N |
SMILES isomérico |
CC(=O)OC1=CC=C(O1)/C=C(/C(=O)OC)\[N+](=O)[O-] |
SMILES canónico |
CC(=O)OC1=CC=C(O1)C=C(C(=O)OC)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


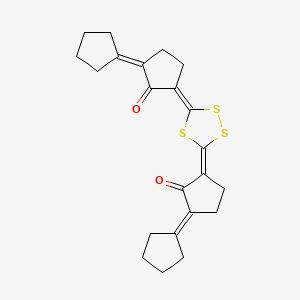
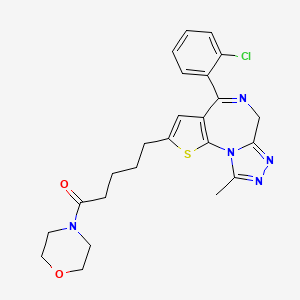

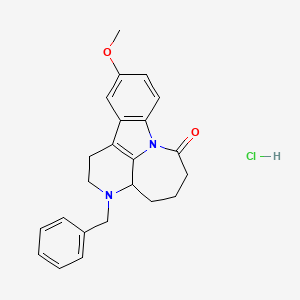
![methyl (1E)-N-[methyl-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methoxysulfinyl]carbamoyl]oxyethanimidothioate](/img/structure/B12713631.png)
